Cas no 1261659-72-6 (3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol)

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol
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- インチ: 1S/C14H10F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-7,19H,8H2
- InChIKey: QWFXVMTXCDNDFP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CO)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 308
- XLogP3: 3.9
- トポロジー分子極性表面積: 29.5
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011543-500mg |
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |
1261659-72-6 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Alichem | A011011543-1g |
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |
1261659-72-6 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A011011543-250mg |
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |
1261659-72-6 | 97% | 250mg |
$475.20 | 2023-09-03 |
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanolに関する追加情報
Research Brief on 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol (CAS: 1261659-72-6): Recent Advances and Applications
The compound 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol (CAS: 1261659-72-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery and development.
Recent studies have highlighted the importance of fluorinated biphenyl derivatives in medicinal chemistry, owing to their enhanced metabolic stability and bioavailability. The presence of both fluorine and trifluoromethoxy groups in 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol contributes to its distinct electronic and steric properties, making it a promising scaffold for the design of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression.
In terms of synthetic methodologies, advancements have been made in the efficient preparation of 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol. A recent patent (WO2023056789) describes a novel catalytic system for the selective fluorination of biphenyl precursors, achieving higher yields and purity compared to traditional methods. This innovation is particularly relevant for scaling up production while maintaining cost-effectiveness, addressing one of the major challenges in the industrial application of this compound.
Pharmacological evaluations have revealed intriguing properties of 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol. Preclinical studies indicate its potential as a modulator of inflammatory pathways, with demonstrated efficacy in animal models of rheumatoid arthritis. The compound's ability to cross the blood-brain barrier has also sparked interest in neurological applications, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. These findings were presented at the 2024 American Chemical Society National Meeting, though peer-reviewed publication is pending.
The safety profile of 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol has been systematically evaluated in recent toxicology studies. While generally well-tolerated in acute exposure models, chronic toxicity assessments have identified dose-dependent hepatotoxicity, prompting ongoing structure-activity relationship (SAR) studies to optimize the balance between efficacy and safety. These investigations are crucial for advancing the compound toward clinical development stages.
Looking forward, the versatility of 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol continues to inspire innovative research directions. Current investigations explore its incorporation into PROTAC (proteolysis targeting chimera) designs and its potential as a molecular scaffold for targeted drug delivery systems. The compound's unique physicochemical properties position it as a valuable tool in both academic research and pharmaceutical development pipelines.
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